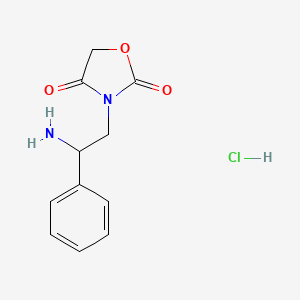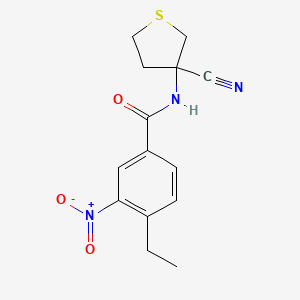
N-(3-cyanothiolan-3-yl)-4-ethyl-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyanothiolan-3-yl)-4-ethyl-3-nitrobenzamide, commonly known as Cysteine protease inhibitor E64d, is a potent inhibitor of cysteine proteases. It is a synthetic compound that has been widely used in scientific research to inhibit the activity of cysteine proteases in various biological systems.
Mécanisme D'action
Cysteine protease inhibitor E64d inhibits the activity of cysteine proteases by irreversibly binding to the active site of the enzyme. It forms a covalent bond with the thiol group of the cysteine residue in the active site, thereby blocking the protease activity. Cysteine protease inhibitor E64d is a broad-spectrum inhibitor that can inhibit a wide range of cysteine proteases.
Biochemical and physiological effects:
Cysteine protease inhibitor E64d has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by blocking the activity of cysteine proteases that are involved in cell proliferation and survival. Cysteine protease inhibitor E64d has also been shown to inhibit the replication of viruses by blocking the activity of cysteine proteases that are involved in viral replication. In addition, Cysteine protease inhibitor E64d has been shown to have anti-inflammatory effects by inhibiting the activity of cysteine proteases that are involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
Cysteine protease inhibitor E64d has several advantages for lab experiments. It is a potent and selective inhibitor of cysteine proteases, which makes it a valuable tool for studying the role of cysteine proteases in biological systems. Cysteine protease inhibitor E64d is also stable and easy to use, which makes it a convenient tool for lab experiments. However, Cysteine protease inhibitor E64d has some limitations for lab experiments. It is an irreversible inhibitor, which means that it cannot be removed once it has bound to the enzyme. This can make it difficult to study the reversibility of enzyme inhibition. In addition, Cysteine protease inhibitor E64d may have off-target effects on other enzymes that contain cysteine residues in their active sites.
Orientations Futures
There are several future directions for research on Cysteine protease inhibitor E64d. One direction is to develop more potent and selective inhibitors of cysteine proteases that can be used in clinical applications. Another direction is to study the role of cysteine proteases in diseases such as cancer and Alzheimer's disease, and to develop new therapies that target these enzymes. Finally, future research can focus on developing new methods for studying the mechanism of action of cysteine proteases and their inhibitors, which can provide insights into the design of more effective inhibitors.
Méthodes De Synthèse
Cysteine protease inhibitor E64d is synthesized by the reaction of 4-ethyl-3-nitrobenzoic acid with thionyl chloride to form 4-ethyl-3-nitrobenzoyl chloride. This intermediate is then reacted with 3-mercapto-1,2-propanediol to form the thiolane ring. Finally, the cyano group is introduced by reacting the intermediate with sodium cyanide. The resulting compound is purified by column chromatography to obtain Cysteine protease inhibitor E64d in high yield.
Applications De Recherche Scientifique
Cysteine protease inhibitor E64d has been widely used in scientific research to study the role of cysteine proteases in various biological systems. It has been used to inhibit the activity of cysteine proteases in vitro and in vivo, and to investigate the role of cysteine proteases in diseases such as cancer, Alzheimer's disease, and viral infections. Cysteine protease inhibitor E64d has also been used to study the mechanism of action of cysteine proteases and their inhibitors.
Propriétés
IUPAC Name |
N-(3-cyanothiolan-3-yl)-4-ethyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-2-10-3-4-11(7-12(10)17(19)20)13(18)16-14(8-15)5-6-21-9-14/h3-4,7H,2,5-6,9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWKEYBTFXTEPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(=O)NC2(CCSC2)C#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

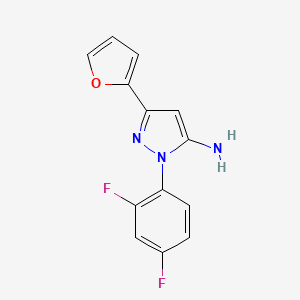
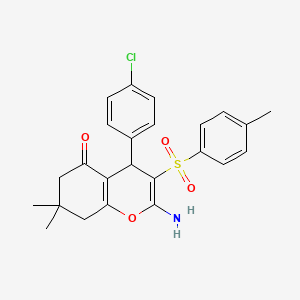
![3,4,5-trimethoxy-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2679455.png)
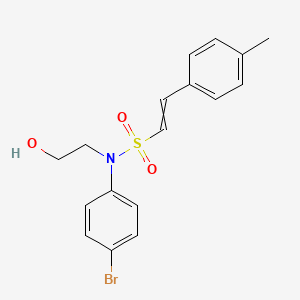
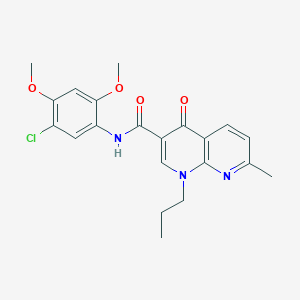
![4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-4-fluorocyclohexane-1-carboxylic acid](/img/structure/B2679459.png)
![(5-Bromo-pyridin-3-yl)-(4-cyclobutyl-[1,4]diazepan-1-yl)-methanone](/img/structure/B2679461.png)
![1-(4-Chlorophenyl)-4-[(dimethylsulfamoylamino)methyl]-2-oxopyrrolidine](/img/structure/B2679465.png)
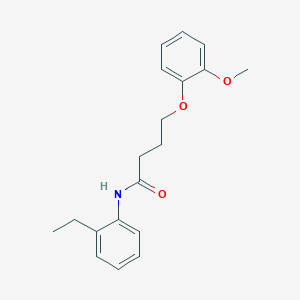
![{5-Methyl-4-[(4-methylbenzyl)amino]thieno[3,4-d]pyrimidin-7-yl}(1-pyrrolidinyl)methanone](/img/structure/B2679468.png)
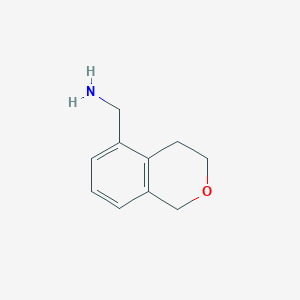
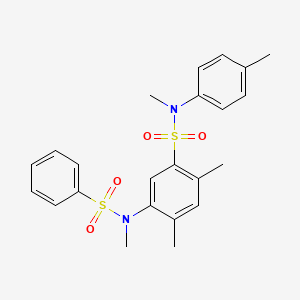
![2-Chloro-N-[2-(3-hydroxy-2-oxo-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2679472.png)
